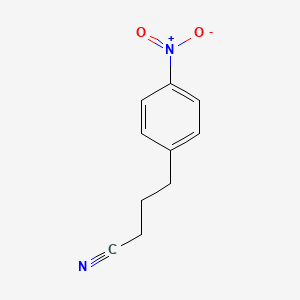

4-(4-Nitrophenyl)butanenitrile

Description

Contextualization of Aryl Nitriles in Advanced Organic Synthesis

Aryl nitriles, also known as aromatic nitriles, are a class of organic compounds that are fundamentally important as intermediates in organic synthesis. nih.gov Their significance stems from the versatile reactivity of the nitrile (cyano) group, which can be transformed into various other functional groups such as amines, carboxylic acids, and amides. researchgate.netresearchgate.net This versatility makes them crucial building blocks in the production of pharmaceuticals, agrochemicals, dyes, and liquid crystal materials. nih.govscribd.com

The synthesis of aryl nitriles has been a major focus in organic chemistry. nih.gov Traditional methods include the Sandmeyer and Rosenmund-von Braun reactions. bohrium.com The Sandmeyer reaction involves the conversion of arylamine diazonium salts to nitriles, often requiring highly toxic cyanides. nih.gov The Rosenmund-von Braun reaction also presents challenges, such as the need for large amounts of expensive ligands. bohrium.com

Modern advancements have led to the development of more sustainable and efficient transition-metal-catalyzed cyanation reactions. scribd.com These newer methods often utilize palladium or copper catalysts and can proceed from a variety of starting materials, including aryl halides, phenol (B47542) derivatives, aromatic aldehydes, and even through the direct functionalization of C-H bonds. researchgate.netscribd.combohrium.com For instance, aryl nitriles can be synthesized from aromatic aldehydes and hydroxylamine (B1172632) hydrochloride in an aqueous environment, minimizing pollution. nih.gov The nitrile group's unique electronic properties, including its nucleophilic nitrogen atom and electrophilic carbon center, allow it to participate in a wide array of reactions like cycloadditions and as a directing group in C-H bond functionalization. researchgate.netresearchgate.net

Significance of the 4-Nitrophenyl Moiety in Contemporary Chemical Research

The 4-nitrophenyl group is a phenyl ring substituted with a nitro group (-NO2) at the para (4th) position. ontosight.ai This functional group is of considerable interest across chemistry and biology due to the strong electron-withdrawing nature of the nitro group. ontosight.ai This property significantly influences the reactivity of the aromatic ring and any attached functional groups.

Key aspects of the 4-nitrophenyl moiety's significance include:

Enhanced Reactivity: The electron-withdrawing effect of the nitro group makes the phenyl ring more susceptible to nucleophilic aromatic substitution reactions. ontosight.aimdpi.com

Leaving Group Ability: 4-Nitrophenol is an excellent leaving group (pKa = 7.15 at 25°C), a property exploited in the design of base-labile protecting groups for alcohols and amines. emerginginvestigators.org The release of the yellow-colored 4-nitrophenolate (B89219) ion upon cleavage provides a convenient method for spectroscopic monitoring. emerginginvestigators.org

Enzyme Substrates: Derivatives like 4-nitrophenyl butyrate (B1204436) and 4-nitrophenyl acetate (B1210297) are widely used as chromogenic substrates in enzyme assays to measure the activity of enzymes such as lipases and esterases. ontosight.aisigmaaldrich.commedchemexpress.comscbt.com The enzymatic cleavage releases 4-nitrophenol, which can be quantified spectrophotometrically. ontosight.aimedchemexpress.com

Building Block in Medicinal Chemistry: The 4-nitrophenyl moiety is incorporated into various drug candidates and biologically active molecules. ontosight.aiontosight.ai For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) serves as a precursor in the synthesis of agents with potential antidiabetic, antimigraine, and antimicrobial activities. mdpi.com The nitro group can be readily reduced to an amino group (-NH2), providing a key synthetic handle for further molecular elaboration. ontosight.aimdpi.com

Overview of Research Trajectories for 4-(4-Nitrophenyl)butanenitrile

Research on this compound is primarily centered on its synthesis and its potential use as a chemical intermediate. The compound combines the reactive nitrile functionality with the electronically significant nitrophenyl group, opening avenues for further chemical modifications.

A documented synthesis route involves the reaction of 4-nitrotoluene (B166481) with acrylonitrile (B1666552) in the presence of a strong base catalyst, such as sodium hydroxide (B78521), and an aprotic polar solvent like dimethylformamide (DMF). google.com This process represents a straightforward method for constructing the gamma-aryl butyronitrile (B89842) framework from readily available starting materials. google.com

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| p-Nitrotoluene, Acrylonitrile | Sodium hydroxide (catalyst), Dimethylformamide (solvent), 0°C to 150°C | This compound | google.com |

The physicochemical properties of related nitriles have been documented, providing a basis for predicting the behavior of this compound in various chemical environments. For instance, the related compound 2-(4-nitrophenyl)butanonitrile has a molecular weight of 190.199 g/mol . chemsrc.com The presence of the nitrile group can be confirmed by IR spectroscopy (C≡N stretch around 2240 cm⁻¹) and ¹³C-NMR (signal around 110–120 ppm).

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)butanonitrile | C10H10N2O2 | 190.199 | chemsrc.com |

| 3-Methyl-2-(4-nitrophenyl)butanenitrile | C11H12N2O2 | 204.22 | |

| 4-(4-Nitrophenyl)butyric acid | C10H11NO4 | 209.2 | chembk.com |

Future research trajectories for this compound are likely to explore its utility as a precursor for more complex molecules. The two primary reactive sites, the nitrile and the nitro group, can be selectively transformed. The nitrile group can be hydrolyzed to form 4-(4-nitrophenyl)butyric acid or reduced to an amine. chemicalbook.com The nitro group can be reduced to 4-aminophenyl, a common building block in medicinal chemistry. mdpi.com For example, the related compound 2-(4-nitrophenyl)butyric acid is a key intermediate in the synthesis of the anti-platelet agent indobufen. chemicalbook.comresearchgate.net This suggests that this compound could serve as a valuable starting material for the synthesis of novel pharmaceutical agents and other functional organic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-(4-nitrophenyl)butanenitrile |

InChI |

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3H2 |

InChI Key |

REYKJCQDLPKSCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 4 Nitrophenyl Butanenitrile

Reactions Involving the Nitrile (Cyano) Functional Group

The cyano group is a versatile functional handle in organic synthesis, capable of undergoing a variety of transformations. researchgate.netresearchgate.net Its reactivity is centered on the electrophilic carbon atom of the C≡N triple bond.

The carbon atom of the nitrile group in 4-(4-Nitrophenyl)butanenitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. Such additions can lead to a range of new functional groups.

A primary transformation is the reduction of the nitrile to a primary amine. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via two consecutive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. An aqueous workup subsequently protonates the dianion to yield the corresponding primary amine, 4-(4-Nitrophenyl)butan-1-amine. libretexts.orgorganic-chemistry.org

Another key reaction is hydrolysis, which converts the nitrile into a carboxylic acid. This can be performed under either acidic or basic conditions. The mechanism involves the initial nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the nitrile carbon, leading to the formation of an amide intermediate, 4-(4-nitrophenyl)butanamide. Under forcing conditions, this amide is further hydrolyzed to produce 4-(4-nitrophenyl)butanoic acid.

While the cyano group is often transformed, it can also be completely removed through C-CN bond cleavage, a reaction known as decyanation. This transformation is particularly valuable in synthetic sequences where the cyano group is used as a temporary activating or directing group. snnu.edu.cn For aryl nitriles, this cleavage has been achieved using various transition-metal-catalyzed methods. researchgate.net

Reductive decyanation replaces the cyano group with a hydrogen atom. This has been accomplished using catalytic systems involving metals like nickel, rhodium, and iron. d-nb.inforsc.orgbeilstein-journals.orgorganic-chemistry.org For instance, nickel-catalyzed protocols have been developed that utilize ethanol (B145695) as a hydride donor, offering a sustainable approach to this transformation. rsc.org The mechanism of these metal-catalyzed reactions often involves the oxidative addition of the C–CN bond to a low-valent metal center. d-nb.info Alternatively, single-electron transfer (SET) pathways have also been proposed, particularly in reactions involving Grignard reagents, which generate an aryl radical intermediate. nih.gov

| Catalyst/Reagent System | Reductant | Key Features |

| Nickel Complex / Grignard Reagent | Grignard Reagent (via β-hydride elimination) | Proceeds via a proposed single-electron transfer (SET) mechanism. nih.gov |

| Rhodium Complex | Hydrosilane | Allows for mild reductive cleavage of a wide range of aryl nitriles. organic-chemistry.org |

| Iron Complex | Et₃SiH | Photoinduced C-CN bond cleavage; disfavored by bulky or electron-withdrawing groups. beilstein-journals.org |

| NaH / LiI in THF | NaH | Suitable for aryl-substituted tertiary nitriles. nih.gov |

Reactions Involving the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is characterized by an aromatic ring that is highly activated by the strong electron-withdrawing nitro group. This activation governs the main reaction pathways for this part of the molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry. nowgonggirlscollege.co.in A significant challenge in the case of this compound is to achieve this reduction chemoselectively without affecting the nitrile functionality. Standard catalytic hydrogenation (e.g., H₂/Pd-C) often reduces both groups. reddit.com

Several methods have been developed to selectively reduce aromatic nitro groups in the presence of nitriles. calvin.edu Classical reagents like tin(II) chloride (SnCl₂) in an acidic medium are effective for this purpose. reddit.com Another common method involves using metals such as iron, zinc, or tin in acidic solutions. scispace.com More modern and milder protocols include catalytic transfer hydrogenation, for example, using an Fe/CaCl₂ system, which demonstrates excellent functional group tolerance, leaving nitriles, esters, and carbonyls intact. organic-chemistry.org A nanocomposite catalyst, Fe₃O₄-MWCNTs@PEI-Ag, has also been shown to be effective for the chemoselective reduction of nitroaromatics to their corresponding amines in aqueous solution at room temperature, with the nitrile group remaining untouched. nih.govrsc.org

| Reagent/Catalyst | Solvent/Conditions | Selectivity Notes |

| SnCl₂ | Ethanol-acetic acid, reflux | A classic method, though workup can be cumbersome due to tin salts. reddit.com |

| Fe / CaCl₂ | Water/Ethanol | Efficient transfer hydrogenation system with high chemoselectivity. organic-chemistry.org |

| Na₂S₂O₄ | Water-ethanol | Sodium dithionite (B78146) is a powerful reducing agent for nitro groups. reddit.com |

| Zn / NH₄Cl | Aqueous media | A mild reducing system. scispace.com |

| Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄ | Water, room temperature | A reusable nanocomposite catalyst that selectively reduces the nitro group. nih.gov |

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of a potent electron-withdrawing group, such as the nitro group in this compound, deactivates the ring for electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com

The SNAr mechanism allows a nucleophile to replace a leaving group on the aromatic ring. While the butanenitrile substituent itself is not a conventional leaving group, an SNAr reaction could occur if a suitable leaving group (like a halogen) were present at the ortho or para position relative to the nitro group. The nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first attacks the carbon bearing the leaving group to form the resonance-stabilized Meisenheimer complex, which temporarily disrupts the ring's aromaticity. chemistrysteps.com In the second step, the leaving group is expelled, and aromaticity is restored. wikipedia.org In some cases, the nitro group itself can be displaced by a strong nucleophile, a process known as denitrative substitution. acs.org

Mechanistic Studies of Key Transformations

Mechanistic investigations provide insight into the pathways governing the reactivity of this compound.

For the chemoselective reduction of the nitro group , the process is generally understood to occur in a stepwise manner involving multiple two-electron transfers. The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). nih.gov The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamino stage is typically very fast. nih.gov

The mechanism of nucleophilic aromatic substitution (SNAr) is well-established. The rate-determining step is usually the initial addition of the nucleophile to the aromatic ring to form the high-energy, non-aromatic Meisenheimer complex. wikipedia.orgnih.gov The strong electron-withdrawing effect of the para-nitro group is essential for stabilizing the negative charge of this intermediate via delocalization, thereby lowering the activation energy for its formation. chemistrysteps.comyoutube.com While the two-step addition-elimination pathway is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single, asynchronous step, passing through a "Meisenheimer transition state" rather than a discrete intermediate. nih.gov

Finally, the transition-metal-catalyzed C-CN bond cleavage can proceed through different mechanistic cycles depending on the metal and reaction conditions. A common pathway involves the oxidative addition of the C(aryl)-CN bond to a low-valent metal complex. This is followed by a step such as protonolysis or reductive elimination that cleaves the metal-cyanide bond and regenerates the active catalyst, ultimately replacing the cyano group with another substituent or hydrogen. snnu.edu.cnd-nb.info

Kinetic Analyses and Determination of Rate Microcoefficients in Reaction Pathways

Kinetic studies are crucial for understanding the detailed mechanism of a reaction. For reactions involving nitroaromatic compounds analogous to this compound, kinetic analyses have been instrumental in elucidating the stepwise nature of nucleophilic aromatic substitution. These studies often involve monitoring the reaction progress over time to determine rate constants.

In many SNAr reactions, the observed rate constant (kobsd) does not have a simple dependence on the concentration of the nucleophile. For instance, in the aminolysis of related 4-nitrophenyl esters, plots of kobsd versus the amine concentration can be upwardly curved for weakly basic amines but linear for strongly basic ones. epa.gov This behavior is indicative of a multi-step mechanism involving at least one intermediate.

For example, in the reaction of 4-nitrophenyl thionocarbonates with alicyclic amines, a proposed mechanism with two tetrahedral intermediates (T+/- and T-) and a kinetically significant proton transfer step allowed for the determination of rate microcoefficients. nih.gov The rate coefficient for the formation of the zwitterionic intermediate (k1) is a key parameter derived from these analyses. nih.gov

The following table illustrates typical rate constants that can be determined from such kinetic studies, although specific values for this compound are not available in the reviewed literature. The data is hypothetical and for illustrative purposes based on analogous systems.

| Rate Microcoefficient | Description | Typical Value Range (M-1s-1 or s-1) |

| k1 | Rate constant for the formation of the zwitterionic intermediate (T+/-) | 102 - 104 |

| k-1 | Rate constant for the decomposition of T+/- back to reactants | 103 - 105 |

| k2 | Rate constant for the proton transfer from T+/- to a base | 104 - 106 |

| k3 | Rate constant for the expulsion of the leaving group from T- | 101 - 103 |

This table is illustrative and does not represent actual experimental data for this compound.

Elucidation of Intermediates (e.g., Zwitterionic Intermediates, Meisenheimer Adducts)

The reaction pathways of nitroaromatic compounds with nucleophiles are characterized by the formation of transient intermediates. The elucidation of these intermediates is key to a complete mechanistic understanding.

Zwitterionic Intermediates: In nucleophilic attack on an activated aromatic ring, the initial adduct formed is often a zwitterionic intermediate. epa.govresearchgate.net These species are characterized by having both a positive and a negative formal charge within the same molecule. For instance, in the reaction with amines, the nitrogen of the amine attacks the electron-deficient aromatic ring, leading to a zwitterion with a positive charge on the nitrogen and a negative charge delocalized on the nitro-substituted ring. researchgate.netrsc.org The formation of zwitterionic intermediates is often a key step in both uncatalyzed and base-catalyzed reaction pathways. epa.govresearchgate.net

Meisenheimer Adducts: Meisenheimer adducts, also known as Jackson-Meisenheimer adducts, are crucial intermediates in nucleophilic aromatic substitution reactions of electron-deficient arenes. iupac.orgiupac.orgwikipedia.org These are cyclohexadienyl derivatives formed by the addition of a nucleophile to the aromatic ring. iupac.orgiupac.org The negative charge of the adduct is stabilized by delocalization onto the electron-withdrawing groups, such as the nitro group. lakeheadu.ca

In the context of this compound, a nucleophile would attack the ipso-carbon (the carbon atom bearing the leaving group, if any) or another activated position on the ring, leading to the formation of a Meisenheimer adduct. The stability of this intermediate is critical for the reaction to proceed. lakeheadu.ca The presence of the nitro group is essential for this stabilization. lakeheadu.ca Spectroscopic techniques, such as NMR and UV-Vis, can sometimes be used to detect these highly colored intermediates. rsc.org

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms

The rates and mechanisms of reactions involving this compound are profoundly influenced by electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the nitro group is the primary electronic effect that activates the aromatic ring towards nucleophilic attack. lakeheadu.ca This effect makes the ring carbons more electrophilic. The position of the nitro group is also critical; para and ortho positions allow for maximum delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. lakeheadu.ca

In studies of related compounds, the electronic effects of substituents on the nucleophile or the aromatic ring have been quantified using Hammett plots. koreascience.krsemanticscholar.org For instance, electron-donating groups on the nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. koreascience.kr Conversely, additional electron-withdrawing groups on the aromatic ring would be expected to increase the rate of nucleophilic attack. chemrxiv.org

Steric Effects: Steric hindrance can significantly slow down chemical reactions by impeding the approach of the nucleophile to the reaction center. wikipedia.org In the context of SNAr reactions, bulky substituents near the site of attack on the aromatic ring or bulky nucleophiles can lead to a decrease in the reaction rate. researchgate.netrsc.org This is due to an increase in the activation energy required for the formation of the sterically crowded intermediate. rsc.org For example, the reaction rate of N-methylaniline with a nitro-activated phenyl ether is significantly lower than that of aniline (B41778), an effect attributed to the increased steric hindrance from the methyl group. rsc.org

Synthesis and Functionalization of 4 4 Nitrophenyl Butanenitrile Derivatives

Modification of the Butanenitrile Carbon Chain

The aliphatic chain of 4-(4-nitrophenyl)butanenitrile offers sites for alkylation and substitution, as well as the introduction of chirality.

The butanenitrile backbone of this compound can be modified through various alkylation and substitution reactions. For instance, the condensation of p-nitrotoluene with substituted acrylonitriles in the presence of a base can introduce alkyl groups at different positions of the butanenitrile chain. google.com A general process involves reacting a nitrophenylalkane with an α,β-unsaturated compound in the presence of a base and an aprotic polar solvent. google.com

For example, reacting p-nitrotoluene with methacrylonitrile (B127562) yields 2-methyl-4-(4-nitrophenyl)butanenitrile. google.com Similarly, using substituted p-nitrotoluenes can lead to derivatives with alkyl groups on the carbon chain. For instance, reacting 1-ethyl-4-nitrobenzene with acrylonitrile (B1666552) produces 4-(4-nitrophenyl)-3-methylbutanenitrile. google.com These reactions demonstrate the feasibility of introducing alkyl substituents at various positions along the butanenitrile backbone, providing a route to a diverse range of derivatives.

Interactive Data Table: Alkylation and Substitution Reactions

| Starting Material | Reagent | Product | Reference |

| p-Nitrotoluene | Methacrylonitrile | 2-Methyl-4-(4-nitrophenyl)butanenitrile | google.com |

| 1-Ethyl-4-nitrobenzene | Acrylonitrile | 4-(4-Nitrophenyl)-3-methylbutanenitrile | google.com |

| 1-Isopropyl-4-nitrobenzene | Acrylonitrile | 3,3-Dimethyl-4-(4-nitrophenyl)butanenitrile | google.com |

The synthesis of chiral and stereoisomeric derivatives of this compound is an area of interest for applications in stereoselective synthesis. While specific examples for the direct asymmetric synthesis of this compound derivatives are not extensively detailed in the provided search results, general methodologies for creating chiral centers in similar structures are well-established. For instance, the structure of some related compounds reveals multiple stereogenic centers, indicating the possibility of forming various diastereoisomers. nih.gov The synthesis of novel chiral chalcone (B49325) derivatives has been achieved through addition reactions catalyzed by cinchona alkaloid-derived squaramide catalysts, yielding products with high enantioselectivities. mdpi.com

Transformations of the Nitrile Group to Other Functionalities

The nitrile group is a versatile functional group that can be converted into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of this compound. researchgate.netnih.gov

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group, yielding 4-(4-nitrophenyl)butyric acid. google.com This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid, and water. google.com The identity of the resulting 4-(4-nitrophenyl)butyric acid can be confirmed by its melting point. google.com The hydrolysis of nitriles to carboxylic acids can proceed through an amide intermediate. chemistrysteps.com

Interactive Data Table: Hydrolysis of this compound

| Reactant | Reagents | Product | Reference |

| This compound | Concentrated Sulfuric Acid, Water | 4-(4-Nitrophenyl)butyric Acid | google.com |

The nitrile functionality can be transformed into a range of other nitrogen-containing groups, including amides and amines.

Amide Formation: The partial hydrolysis of a nitrile group yields an amide. chemistrysteps.com This can be achieved under milder conditions than those required for full hydrolysis to a carboxylic acid. chemistrysteps.com For instance, using milder conditions such as HCl at 40°C has been reported for the hydrolysis of nitriles to amides. chemistrysteps.com Another approach involves the use of a TFA or AcOH−H2SO4 acid mixture for the indirect hydration of the nitrile to an amide. chemistrysteps.com Transition metal-free hydration of nitriles to amides can also be achieved using sodium hydroxide (B78521) under mild reaction conditions. oatext.com

Amine Formation: Reduction of the nitrile group leads to the formation of a primary amine, 4-(4-nitrophenyl)butanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). libretexts.orgchemguide.co.ukyoutube.com The reduction of nitriles with LiAlH₄ is a widely used method for synthesizing primary amines. libretexts.orglibretexts.org The reaction typically involves treatment with LiAlH₄ in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation offers an alternative method, though it may also reduce other functional groups like the nitro group. libretexts.orgmsu.edu

Interactive Data Table: Conversion of the Nitrile Group

| Starting Material | Reagents/Conditions | Product | Functional Group Transformation | Reference |

| This compound | Mild acid hydrolysis (e.g., HCl, 40°C) | 4-(4-Nitrophenyl)butanamide | Nitrile to Amide | chemistrysteps.com |

| This compound | NaOH, mild heat | 4-(4-Nitrophenyl)butanamide | Nitrile to Amide | oatext.com |

| This compound | 1. LiAlH₄, ether; 2. H₃O⁺ | 4-(4-Nitrophenyl)butanamine | Nitrile to Primary Amine | libretexts.orgchemguide.co.uk |

| This compound | H₂, metal catalyst (Pd, Pt, or Ni) | 4-(4-Nitrophenyl)butanamine | Nitrile to Primary Amine | chemguide.co.uk |

Derivatization at the 4-Nitrophenyl Unit

The 4-nitrophenyl group of this compound is also amenable to chemical modification, primarily through reactions involving the nitro group and electrophilic aromatic substitution on the benzene (B151609) ring.

The nitro group is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. msu.edumsu.edu However, the presence of the nitro group allows for its reduction to an amino group, which is an activating, ortho-, para-directing group. This transformation significantly alters the reactivity of the aromatic ring. The reduction of a nitro group to an amine can be achieved using various methods, including catalytic hydrogenation or treatment with metals like zinc, iron, or tin(II) chloride in dilute mineral acid. libretexts.orgmsu.edu

Chemical Reactions of the Nitro Group (e.g., reduction to amino group)

The conversion of the aromatic nitro group in this compound to a primary amino group is a critical step in its functionalization. This reduction must be performed chemoselectively to avoid the simultaneous reduction of the nitrile group. A variety of methods have been established for the selective reduction of aromatic nitro compounds in the presence of other reducible functionalities, such as nitriles.

Catalytic hydrogenation is a common and effective method. While standard catalysts like Palladium on carbon (Pd/C) can sometimes affect the nitrile group under harsh conditions, selectivity can be achieved by using specific catalysts or carefully controlling reaction parameters. For instance, using a 1% Platinum on carbon (Pt/C) catalyst with hydrogen gas can favor the reduction of the nitro group while preserving the nitrile. acs.org Similarly, stabilized Palladium nanoparticle catalysts have been employed for the chemoselective hydrogenation of nitroarenes to the corresponding primary amines. nih.gov

Classical chemical reduction methods also offer high selectivity. The use of metal salts, particularly tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethyl acetate (B1210297) or ethanol (B145695), is a well-established and clean method for reducing aromatic nitro groups without affecting nitrile moieties. acs.org This method is advantageous as it avoids the need for high-pressure hydrogenation equipment. Other metallic reducing systems, such as iron powder in acidic media or zinc with ammonium (B1175870) chloride, are also viable options for this transformation.

More recently, advanced catalytic systems have been developed. One such example is a magnetic nanocomposite of Fe₃O₄-MWCNTs@PEI-Ag, which, in conjunction with sodium borohydride (B1222165) (NaBH₄) in an aqueous solution, can efficiently and selectively reduce aromatic nitro compounds. acs.org The key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for its reuse over multiple cycles. acs.org Electrochemical methods have also been shown to effectively reduce 4-nitrophenyl groups to 4-aminophenyl groups on electrode surfaces. nih.gov

The successful execution of this reduction reaction yields 4-(4-aminophenyl)butanenitrile (B8703843), a bifunctional molecule featuring a nucleophilic primary amine and a nitrile group, both of which can be utilized in subsequent synthetic steps.

| Reagent/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Ethyl acetate or Ethanol, Reflux | High (Nitrile group is unaffected) | acs.org |

| 1% Pt/C, H₂ | Low hydrogen pressure | Good (Selective for nitro group over nitrile) | acs.org |

| Pd Nanoparticles, H₂ | Micro-packed bed flow reactor | High (Selective for nitro group) | nih.govresearchgate.net |

| Fe₃O₄-MWCNTs@PEI-Ag, NaBH₄ | Aqueous solution, Room Temperature | High (Nitrile group is unaffected) | acs.org |

| Electrochemical Reduction | Applied potential on modified electrode | High (Specific to nitro group) | nih.gov |

Incorporation of the 4-Nitrophenylbutanenitrile Scaffold into Complex Molecular Architectures

Once the nitro group of this compound is reduced to an amine, the resulting 4-(4-aminophenyl)butanenitrile becomes a valuable building block for constructing larger and more complex molecules, particularly in the field of medicinal chemistry. The primary aromatic amine serves as a versatile nucleophilic handle for a variety of bond-forming reactions.

Amide and Urea (B33335) Formation: A primary application of the 4-(4-aminophenyl)butanenitrile scaffold is in the synthesis of amides and ureas. The amino group can readily react with activated carboxylic acids, acyl chlorides, or isocyanates. researchgate.net Amide bond formation is one of the most frequently used reactions in drug discovery, and scaffolds containing an aniline (B41778) moiety are common starting points. researchgate.netscispace.com The resulting amide or urea linkage connects the aminophenylbutanenitrile core to other molecular fragments, allowing for the systematic exploration of structure-activity relationships in drug candidates.

Synthesis of Heterocyclic Systems: The bifunctional nature of the aminophenylbutanenitrile scaffold makes it a precursor for various heterocyclic systems. While direct examples using the 4-amino isomer are not prevalent in the cited literature, analogous structures demonstrate this utility. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted intramolecular cyclization to form complex heterocyclic products like 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov These products, in turn, are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds investigated for antimycobacterial activity. acs.org This highlights the potential of the aminophenylbutanenitrile core to participate in cyclization reactions to build fused ring systems.

Application in Kinase Inhibitor Scaffolds: The aniline substructure is a key pharmacophore in a vast number of small-molecule kinase inhibitors used in targeted cancer therapy. nih.goved.ac.uk Many potent inhibitors are based on cores such as 4-aminoquinazoline or 4-phenylamino-3-quinolinecarbonitrile. nih.govnih.gov The 4-(4-aminophenyl)butanenitrile scaffold could foreseeably be used as the aniline component in the synthesis of such inhibitors. The butanenitrile side chain provides a vector for modifying physicochemical properties like solubility and lipophilicity, or for introducing additional binding interactions with the target protein, which are critical aspects of structure-based drug design. rroij.com

Computational and Theoretical Approaches in 4 4 Nitrophenyl Butanenitrile Research

Quantum Mechanical (QM) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules from first principles. d-nb.infomdpi.com These calculations can determine optimized geometries, vibrational frequencies, and a host of electronic parameters that govern molecular structure and reactivity. bldpharm.com

In a theoretical study of (4-nitrophenyl)acetonitrile, a shorter-chain analog, the formation of its carbanion was investigated. mdpi.com The calculations showed that the negative charge in the carbanion is delocalized across the molecule, specifically distributed among the carbanionic center, the phenylene ring, the nitro group, and the cyano group. mdpi.com This delocalization is a key factor in the stabilization of the anion.

Table 1: Illustrative DFT-Calculated Properties for Analogs of 4-(4-Nitrophenyl)butanenitrile

This table presents data from computational studies on compounds analogous to this compound to illustrate the types of parameters obtained through DFT calculations. Direct data for the target compound is not available in the cited literature.

| Compound | Computational Method | Calculated Parameter | Value | Reference |

| (4-Nitrophenyl)acetonitrile carbanion | Ab initio | Carbanionic Charge Delocalization (Phenylene) | 0.24e⁻ | mdpi.com |

| (4-Nitrophenyl)acetonitrile carbanion | Ab initio | Carbanionic Charge Delocalization (Nitro group) | 0.21e⁻ | mdpi.com |

| (4-Nitrophenyl)acetonitrile carbanion | Ab initio | Carbanionic Charge Delocalization (Cyano group) | 0.15e⁻ | mdpi.com |

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | DFT/HF | HOMO-LUMO Energy Gap | 3.97 eV |

Understanding the mechanism of a chemical reaction requires identifying the intermediates and the transition states that connect them on the potential energy surface. d-nb.info Computational modeling is a key method for this purpose. mdpi.com Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions, assuming a quasi-equilibrium between reactants and the activated complex (the transition state). nih.govresearchgate.net

For reactions involving this compound, such as the reduction of the nitro group or reactions at the nitrile functionality, DFT calculations can be employed to locate the structures of the transition states. By calculating the energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) is the primary determinant of the reaction rate.

Kinetic studies on the aminolysis of similar p-nitrophenyl esters, such as 4-nitrophenyl 3,5-dinitrobenzoate (B1224709), have been complemented by computational approaches to support proposed mechanisms involving highly ordered, cyclic transition states. mdpi.comchemrxiv.org These studies often calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation to provide a more detailed picture of the transition state. nih.govchemrxiv.org For example, a large negative entropy of activation suggests a highly ordered transition state. mdpi.com

Table 2: Illustrative Activation Parameters from a Study on a Related Nitrophenyl Compound

This table shows experimental activation parameters for the catalytic aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine (B109124) in acetonitrile, illustrating the kind of data used to infer transition state properties. mdpi.com These are not direct calculations for this compound.

| Parameter | Value | Interpretation | Reference |

| ΔH‡ | -0.80 kcal/mol | Low enthalpy of activation | mdpi.com |

| ΔS‡ | -61.7 cal/(mol·K) | Highly ordered transition state | mdpi.com |

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the electronic details of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time, especially in a solvent environment.

MD simulations model the behavior of a molecule by solving Newton's equations of motion for all atoms in the system, including solvent molecules. This allows for the exploration of the potential energy surface and the identification of low-energy conformations and the barriers between them. For this compound, the flexible butyl chain allows for multiple conformational isomers (conformers). MD simulations can predict the relative populations of these conformers in different solvents.

The simulations can also provide a detailed picture of how solvent molecules arrange themselves around the solute. For a molecule with distinct polar (nitro, nitrile) and nonpolar (phenyl ring, alkyl chain) regions, this solvation structure is complex. Understanding these interactions is crucial, as the solvent can significantly influence both the conformation and reactivity of the molecule.

A study on the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) revealed a key difference between its conformation in the solid state (determined by X-ray crystallography) and its preferred conformation as a free molecule (determined by DFT calculations). researchgate.net In the crystal, the 4-nitrophenyl group was in a quasi-axial position, whereas the DFT-optimized structure of the isolated molecule showed it in a more stable quasi-equatorial position. researchgate.net This highlights the importance of intermolecular forces, which MD simulations are well-suited to explore, in determining molecular conformation.

Theoretical Investigations of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity of different sites within a molecule and for explaining the selectivity observed in chemical reactions.

Many chemical reactions can produce multiple stereoisomers, and achieving high stereoselectivity is a major goal in chemical synthesis. Computational chemistry has become a vital tool for understanding and predicting the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product will be formed preferentially.

For a molecule like this compound, if a chiral center were to be introduced, for example, through an asymmetric reduction of the nitrile group or an asymmetric α-alkylation, computational methods could be used to design a suitable chiral catalyst. This would involve modeling the interaction of the substrate with the catalyst and calculating the energy profiles for the formation of the different stereoisomers. The difference in the activation energies for the pathways leading to the (R) and (S) enantiomers (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction.

While specific studies on stereoselective reactions of this compound are not documented in the reviewed literature, the general methodology is well-established. It involves the careful construction of models for the diastereomeric transition states and the use of high-level QM calculations to obtain accurate relative energies. This predictive power allows for the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Nitrophenyl)butanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl-substituted butanenitriles typically involves cross-coupling reactions. For example, nickel-catalyzed Negishi coupling of pre-functionalized aryl zinc reagents with cyclic ketone oxime esters (e.g., cyclobutanone oxime esters) has been reported for analogs like 4-(4-Bromophenyl)butanenitrile (84% yield) . Adaptation of this method may involve substituting the aryl zinc reagent with a 4-nitrophenyl variant. Key parameters include catalyst loading (5–10 mol%), solvent choice (THF or DMF), and temperature (60–80°C). Side reactions, such as β-hydride elimination, can reduce yields and are mitigated by optimizing ligand systems (e.g., bidentate phosphines) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For analogs like 4-(4-Iodophenyl)butanenitrile, diagnostic NMR signals include aromatic protons at δ 7.61–7.71 ppm and nitrile-adjacent methylene protons at δ 2.34–2.75 ppm . HRMS data (e.g., [M]+ calcd for C₁₀H₁₀IN: 270.9858) confirm molecular identity . Purity is assessed via GC or HPLC (>95% purity thresholds), with IR spectroscopy (ν~2244 cm⁻¹ for C≡N stretch) providing additional functional group validation .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : The nitrile group and nitro substituent make this compound a versatile intermediate. In medicinal chemistry, similar nitriles are used to synthesize bioactive molecules targeting enzymes (e.g., kinase inhibitors) via nucleophilic substitution or reduction to amines . In materials science, the electron-withdrawing nitro group enhances charge-transfer properties, potentially useful in organic semiconductors . Biological studies may employ analogs like 4-nitrophenyl esters (e.g., 4-nitrophenyl caprylate) as chromogenic substrates for lipase assays, suggesting possible enzyme interaction studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., polymerization) during the synthesis of this compound?

- Methodological Answer : Competing polymerization of the nitrile group can be suppressed by:

- Using aprotic solvents (e.g., DMF) to stabilize intermediates.

- Introducing radical inhibitors (e.g., TEMPO) at 1–2 mol% to terminate chain propagation.

- Lowering reaction temperatures (e.g., 50°C) to reduce radical formation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, stereoisomers, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals, as demonstrated for 4-(2-Fluoro-[1,1'-biphenyl]-4-yl)butanenitrile, where ¹H-¹³C correlations clarified aromatic and aliphatic regions .

- Isotopic Labeling : Use of ¹⁵N-labeled nitriles to distinguish nitrile signals from noise .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. Are there computational models predicting the reactivity of this compound in nucleophilic addition or cyclization reactions?

- Methodological Answer : Density Functional Theory (DFT) studies on nitrile reactivity suggest that the nitro group’s electron-withdrawing effect lowers the LUMO energy of the nitrile, enhancing susceptibility to nucleophilic attack. For example:

- Nitrile Hydration : Free energy profiles for water addition to analogous nitriles show a ΔG‡ of ~25 kcal/mol, indicating mild heating (80–100°C) is required .

- Cyclization Reactions : Transition-state modeling for intramolecular cyclization (e.g., forming pyrrolidines) reveals steric effects from the nitro group may favor 5-membered over 6-membered rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.